

A Technical Guide to the Thermal Properties of N-Ethyl-4-nitroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Ethyl-4-nitroaniline**

Cat. No.: **B181198**

[Get Quote](#)

This document provides a comprehensive overview of the melting and boiling points of **N-Ethyl-4-nitroaniline** (CAS No: 3665-80-3), a compound of interest in various research and development applications, including as a propellant stabilizer and a synthetic building block.^[1] This guide is intended for researchers, scientists, and professionals in drug development, presenting key physical data alongside standardized experimental protocols for their determination.

Physical and Chemical Properties

N-Ethyl-4-nitroaniline is an organic compound with the molecular formula $C_8H_{10}N_2O_2$. It typically appears as yellow crystals with a blue-violet luster or as a purple-black crystalline solid.^{[1][2]} The compound is stable but may be sensitive to prolonged air exposure.^[1]

Thermal Characteristics: Melting and Boiling Points

The accurate determination of melting and boiling points is crucial for the identification, purity assessment, and safe handling of chemical compounds. The available data for **N-Ethyl-4-nitroaniline** is summarized below. It is important to note the variations in reported values, which may be attributable to different experimental conditions or the purity of the samples tested.

Data Presentation

Physical Property	Reported Value (°C)	Reported Value (°F)	Source(s)	Notes
Melting Point	96.1 °C	205 °F	PubChem (NTP, 1992)[2]	
96 - 98 °C	204.8 - 208.4 °F	Chongqing Chemdad Co.[1]	(lit.)	
Boiling Point	302.3 ± 25.0 °C	576.1 ± 45.0 °F	Chongqing Chemdad Co.[1]	(Predicted)
Data unavailable	Data unavailable	CAMEO Chemicals (NOAA)		

Experimental Protocols

To ensure accurate and reproducible data, standardized methods for determining melting and boiling points are essential. The following protocols describe common laboratory techniques applicable to crystalline solids like **N-Ethyl-4-nitroaniline**.

Melting Point Determination (Capillary Method)

The melting point of a pure crystalline solid is typically a sharp, well-defined temperature range (often 0.5-1.0°C), whereas impurities tend to depress and broaden this range. The capillary method is a widely used and reliable technique.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar heated metal block device)
- Thin-walled capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Ensure the **N-Ethyl-4-nitroaniline** sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
- Capillary Packing: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down. The packed sample height should be between 2-4 mm for accurate results.[\[3\]](#)
- Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
- Approximate Determination: If the melting point is unknown, perform a rapid initial heating (10-20°C per minute) to determine an approximate range.[\[3\]](#) Allow the apparatus to cool significantly before proceeding.
- Accurate Determination: For an accurate measurement, set the apparatus to heat rapidly to a temperature about 10-15°C below the approximate melting point found in the previous step.[\[3\]](#)
- Heating Rate: Adjust the heating rate to a slow, steady increase of 1-2°C per minute as the expected melting point is approached.
- Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely liquefied (the end of the melting range).[\[3\]](#)
- Verification: For reliable results, repeat the determination with a fresh sample until consistent values are obtained.

Boiling Point Determination (Thiele Tube Method)

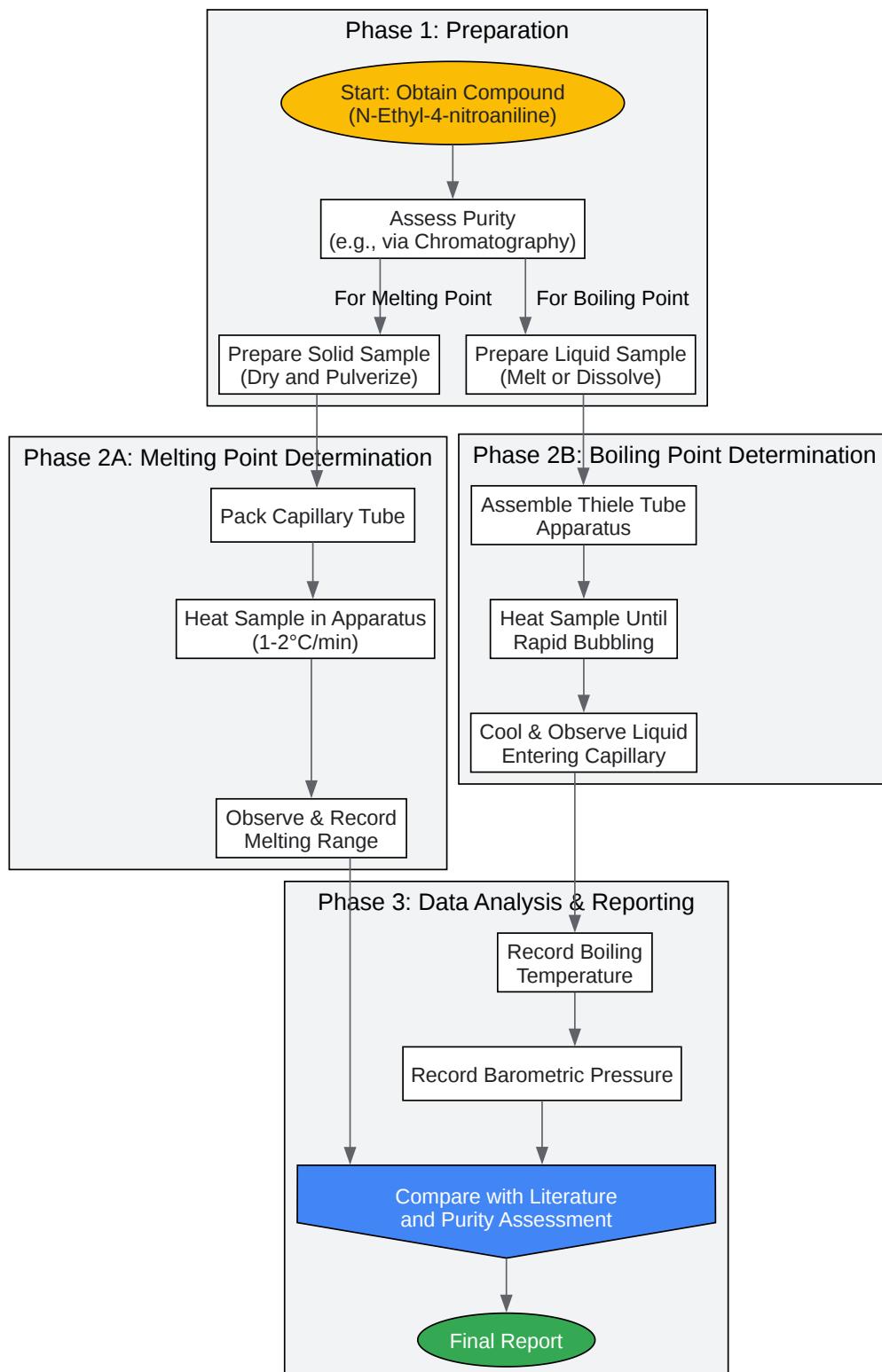
For small quantities of a substance, the Thiele tube method provides an efficient means of determining the boiling point, defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[\[4\]](#)[\[5\]](#)

Apparatus:

- Thiele tube
- High-boiling point oil (e.g., mineral oil or liquid paraffin)
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Thermometer
- Bunsen burner or other heat source
- Stand and clamps

Procedure:

- **Sample Preparation:** Place a small amount (a few milliliters) of liquid **N-Ethyl-4-nitroaniline** (if melted) or a solution in a suitable high-boiling solvent into the fusion tube.
- **Capillary Insertion:** Place the capillary tube, with its sealed end pointing upwards, into the fusion tube containing the sample.^[6]
- **Apparatus Assembly:** Attach the fusion tube to the thermometer using a rubber band or thread. The bottom of the fusion tube should be level with the thermometer bulb.
- **Heating:** Immerse the thermometer and the attached tube in the oil within the Thiele tube, ensuring the sample is below the oil level and the open end of the fusion tube is above it.^[5]
- **Initial Heating:** Gently heat the side arm of the Thiele tube.^[5] Convection currents will ensure uniform temperature distribution.
- **Observation:** As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates the temperature has slightly surpassed the boiling point.
- **Cooling and Recording:** Remove the heat source and allow the apparatus to cool slowly. Observe the sample closely. The boiling point is the temperature at which the stream of


bubbles stops and the liquid is just drawn back into the capillary tube.[5]

- Pressure Correction: Record the ambient barometric pressure, as boiling points are pressure-dependent.[4]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of a chemical compound such as **N-Ethyl-4-nitroaniline**.

Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-ETHYL-4-NITROANILINE One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 2. N-Ethyl-4-nitroaniline | C8H10N2O2 | CID 19318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. southalabama.edu [southalabama.edu]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. byjus.com [byjus.com]
- To cite this document: BenchChem. [A Technical Guide to the Thermal Properties of N-Ethyl-4-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181198#n-ethyl-4-nitroaniline-melting-point-and-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com